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Compound Name: Juvabione

Cat. No.: B1673173

For Immediate Release

[City, State] — [Date] — A comprehensive technical guide released today offers an in-depth
exploration of the chemical structure and stereoisomers of Juvabione, a naturally occurring
sesquiterpene with significant insect juvenile hormone activity. This whitepaper is an essential
resource for researchers, scientists, and professionals in drug development, providing a
detailed analysis of Juvabione's chemical properties, stereochemistry, and synthesis.

Juvabione, also known as the "paper factor," is the methyl ester of todomatuic acid and is
primarily found in the wood of fir trees of the genus Abies.[1] Its ability to mimic insect juvenile
hormones makes it a molecule of great interest for the development of insect-specific growth
regulators.

Chemical Structure and Stereoisomerism

Juvabione is a sesquiterpenoid with the chemical formula C16H2603 and a molecular weight of
266.38 g/mol .[1] The molecule possesses two chiral centers, giving rise to four possible
stereoisomers: (+)-juvabione, (-)-juvabione, (+)-epijuvabione, and (-)-epijuvabione. The
spatial arrangement of the substituents at these stereocenters is crucial for the molecule's
biological activity. The IUPAC name for the naturally occurring, most active form is methyl
(4R)-4-[(1R)-1,5-dimethyl-3-oxohexyl]cyclohex-1-ene-1-carboxylate.
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The four stereoisomers of Juvabione are:

(4R, 1'R)-(+)-Juvabione

(4S, 1'S)-(-)-Juvabione

(4R, 1'S)-(+)-Epijuvabione

(4S, 1'R)-(-)-Epijuvabione

The stereochemistry of these molecules significantly influences their physical properties and
biological efficacy.

Physicochemical and Biological Activity Data

Precise quantitative data for each stereoisomer is critical for understanding their structure-
activity relationships. The following table summarizes key available data for the Juvabione
stereoisomers.

Molecular Specific Juvenile
) Molecular . .
Stereoisomer Weight (g/mol  Optical Hormone
Formula . .
) Rotation ([a]D)  Activity
_ +79.3° (c=1.6, _
(+)-Juvabione C16H2603 266.38 High
CHCIs)
, -79.5° (c=1.5,
(-)-Juvabione C16H2603 266.38 Low
CHCI3)
) _ +56.2° (c=1.2,
(+)-Epijuvabione C16H2603 266.38 Moderate
CHCIs)
) _ -55.8° (c=1.3,
(-)-Epijuvabione C16H2603 266.38 Low
CHCIs)

Note: Specific optical rotation values can vary slightly based on experimental conditions.
Juvenile hormone activity is a qualitative summary based on available literature.
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Biosynthesis of Juvabione

The biosynthesis of Juvabione in fir trees is a complex enzymatic process that begins with the
fundamental building blocks of terpene synthesis. The pathway originates from acetyl-CoA and
proceeds through the mevalonate pathway to produce farnesyl diphosphate (FPP), a central
precursor for all sesquiterpenes.[2] A key enzyme, (E)-a-bisabolene synthase, then catalyzes
the cyclization of FPP to form the characteristic bisabolane carbon skeleton.[2] Subsequent
enzymatic oxidation and methylation steps, which are still under active investigation, convert
(E)-a-bisabolene into the final Juvabione molecule.

Juvabione Specific Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Sesquiterpene Juvabione: A Deep Dive into its
Chemical Architecture and Stereoisomeric Landscape]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1673173#chemical-structure-and-
stereoisomers-of-juvabione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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